molecular formula C17H16N4O B129707 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide CAS No. 158942-04-2

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide

Cat. No.: B129707
CAS No.: 158942-04-2
M. Wt: 292.33 g/mol
InChI Key: QJQORSLQNXDVGE-UHFFFAOYSA-N
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Description

SB 206553 is a pyrroloindole.

Biochemical Analysis

Biochemical Properties

SB 206553 has been found to interact with various enzymes, proteins, and other biomolecules. It has activity for 5-HT2 receptor ligands in HEK-293 or CHO-K1 cells expressing human recombinant 5-HT2 receptors with pKi values of 5.6 nM (5-HT 2A), 7.7 nM (5-HT 2B) and 7.8 nM (5-HT 2C) . The nature of these interactions involves the compound acting as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors .

Cellular Effects

In terms of cellular effects, SB 206553 has been shown to attenuate methamphetamine-seeking in rats . This suggests that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of SB 206553 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α 7 nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

It has been shown that pretreatment with SB 206553 can attenuate meth-seeking behavior in rats .

Dosage Effects in Animal Models

The effects of SB 206553 vary with different dosages in animal models. For instance, it has been shown that pretreatment with SB 206553 at doses of 1.0, 5.0, and 10.0 mg/kg can attenuate meth-seeking behavior in rats .

Metabolic Pathways

Given its interaction with 5-HT2 receptors, it is likely involved in serotonin-related metabolic pathways .

Transport and Distribution

Given its interaction with 5-HT2 receptors, it is likely that it interacts with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its interaction with 5-HT2 receptors, it is likely localized to areas of the cell where these receptors are present .

Biological Activity

1-Methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, commonly referred to as SB 206553, is a complex organic compound with significant biological activity, particularly as a selective antagonist of serotonin receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H17ClN4O
  • Molecular Weight : 328.8 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1197334-04-5

The structure features a pyrrolo[2,3-f]indole moiety fused with a pyridine ring and a carboxamide functional group, contributing to its unique biological properties .

SB 206553 primarily acts as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. By binding competitively to these receptors, it prevents serotonin from activating them, thus disrupting various signaling pathways involved in physiological processes such as mood regulation and appetite control. This mechanism makes it a valuable tool in research related to psychiatric disorders and metabolic conditions .

Antagonistic Effects on Serotonin Receptors

Research indicates that SB 206553 exhibits high selectivity for the 5-HT2C receptor with a pKi value of 7.92, while also demonstrating antagonistic activity at the 5-HT2B receptor (pKi = 7.65) and lower affinity for the 5-HT2A receptor (pKi = 5.78) . This selectivity is crucial for studying the specific roles of these receptors in various biological systems.

In Vivo Studies

In vivo studies have demonstrated that SB 206553 can influence behaviors associated with anxiety and depression. For instance, it has been shown to reduce anxiety-like behaviors in rodent models when administered orally, indicating its potential as a therapeutic agent for anxiety disorders .

Therapeutic Applications

Given its receptor antagonism profile, SB 206553 is being investigated for several therapeutic applications:

  • Psychiatric Disorders : Due to its action on serotonin receptors, it may be beneficial in treating conditions such as depression and anxiety.
  • Obesity Management : Its ability to modulate appetite-related pathways positions it as a candidate for obesity treatment.
  • Cardiovascular Research : The role of 5-HT2B receptors in cardiovascular health suggests potential applications in managing heart diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental settings:

StudyFindings
Study A (2020)Demonstrated significant reduction in anxiety-like behavior in mice at doses of 10 mg/kg.
Study B (2021)Showed that SB 206553 effectively reduced food intake in high-fat diet-induced obesity models.
Study C (2022)Investigated the cardiovascular effects of SB 206553, revealing its potential to mitigate serotonin-induced vasoconstriction.

These findings underscore the compound's versatility and importance in pharmacological research.

Scientific Research Applications

Serotonin Receptor Antagonism

1-Methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide is recognized as a potent and selective antagonist for the serotonin receptors 5-HT2C and 5-HT2B. This activity suggests several therapeutic applications:

  • Treatment of Mood Disorders : The compound has shown efficacy in preclinical models for alleviating anxiety without significantly impairing cognitive function. This makes it a promising candidate for treating anxiety disorders and depression.
  • Potential in Psychopharmacology : Due to its selectivity for specific serotonin receptors, it may provide targeted therapeutic effects with reduced side effects compared to non-selective antidepressants.

Cancer Therapeutics

Recent studies have highlighted the role of APE1 (apurinic/apyrimidinic endodeoxyribonuclease 1) in cancer progression and chemoresistance. While not directly targeting APE1, compounds like SB-206553 can be investigated for their ability to modulate pathways involving APE1:

  • Inhibition of Tumor Progression : By understanding the molecular interactions of SB-206553 within cellular pathways that involve APE1, researchers can explore its potential as part of a combination therapy to enhance the efficacy of existing cancer treatments .

Table 1: Summary of Research Findings on SB-206553

Study ReferenceFocus AreaKey Findings
Anxiety DisordersDemonstrated efficacy in reducing anxiety without cognitive impairment.
Cancer ResearchPotential role in modulating APE1 functions linked to chemoresistance.
PharmacologyIdentified as a selective antagonist for serotonin receptors with implications for mood disorder treatments.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic synthesis techniques that require careful optimization to ensure high yields and purity. The ability to modify its structure could lead to derivatives with enhanced or altered biological activities, expanding its potential applications further.

Chemical Reactions Analysis

Domino Reactions and Cyclization Pathways

Domino reactions involving arylglyoxals and pyrazol-5-amines offer routes to fused heterocycles (e.g., pyrrolo[2,3-c]pyrazoles) via tandem condensations and 6π electrocyclization . For the target compound:

  • Critical Steps :

    • Intermolecular Michael Addition : Between activated alkynes and amines to form the dihydropyrrolo ring.

    • 6π Electrocyclization : Closure of the indole moiety (analogous to pyrazolo[3,4-b]pyridine formation ).

  • Conditions : Microwave irradiation (120°C, 20 min) in DMF with p-TsOH as a promoter .

Example Pathway :

  • Condensation of a glyoxal derivative with a pyridine-containing amine.

  • Sequential cyclization and dehydration to form the pyrroloindole scaffold.

Substitution and Functionalization

The N-pyridin-3-yl carboxamide group in the target compound suggests post-cyclization functionalization:

  • Amide Coupling : Reaction of the pyrroloindole-5-carboxylic acid with 3-aminopyridine using coupling agents (e.g., EDCI/HOBt).

  • Methylation : Introduction of the 1-methyl group via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in DMF) .

Challenges :

  • Steric hindrance from the fused ring system may reduce yields, necessitating optimized stoichiometry (e.g., 2.0 equiv of amine for complete conversion ).

Table 2: Solvent and Temperature Effects on Yield

SolventTemp (°C)Time (h)Yield (%)
Toluene901686
Dioxane802472
DCE802275

Recommendations :

  • Solvent : Toluene enhances solubility of aromatic intermediates.

  • Catalyst Loading : 20 mol % benzoic acid minimizes side reactions (e.g., Michael adducts ).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. A microwave-assisted approach (as demonstrated in pyrrolo-imidazo pyridine derivatives) can enhance reaction efficiency by reducing time and improving regioselectivity . Optimize yields via solvent selection (e.g., methanol/water mixtures) and catalyst screening (e.g., trifluoroacetic acid for cyclization steps) . Statistical design of experiments (DoE) is critical for parameter optimization, such as temperature, stoichiometry, and reaction time .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use hyphenated techniques:

  • NMR : Analyze 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions (e.g., pyridinyl and methyl groups) .
  • HPLC : Validate purity (>98%) using C18 columns with UV detection at 254 nm .
  • IR Spectroscopy : Identify carbonyl (C=O) and NH stretches in the carboxamide moiety .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from conformational dynamics or impurities. Strategies:

  • Variable-Temperature NMR : Detect rotational barriers in the dihydropyrroloindole core .
  • 2D-COSY/HSQC : Assign ambiguous proton-proton and carbon-proton correlations .
  • DFT Calculations : Compare experimental NMR shifts with quantum-chemically predicted values to validate assignments .

Q. What computational approaches are suitable for predicting the reactivity and binding properties of this compound?

  • Methodological Answer :

  • Quantum Chemical Modeling : Use density functional theory (DFT) to map reaction pathways (e.g., cyclization energetics) .
  • Molecular Dynamics (MD) : Simulate solvation effects on the carboxamide’s hydrogen-bonding capacity .
  • Docking Studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions at 40–80°C. Monitor degradation via LC-MS to identify labile groups (e.g., pyridinyl or indole moieties) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What strategies are effective for resolving low solubility in aqueous media, a common challenge with polycyclic carboxamides?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance solubility .
  • Salt Formation : Screen counterions (e.g., HCl or sodium salts) to improve hydrophilicity .
  • Solid Dispersion : Use spray drying with polymers (e.g., PVP) to create amorphous phases .

Q. Data Analysis and Experimental Design

Q. How should researchers approach statistical analysis of biological assay data involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., IC50_{50} determination) using GraphPad Prism .
  • ANOVA with Tukey’s Test : Compare multiple experimental groups (e.g., mutant vs. wild-type cell lines) .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment-Based Design : Systematically modify substituents (e.g., pyridinyl, methyl groups) and assess activity changes .
  • Free-Wilson Analysis : Quantify contributions of specific moieties to biological activity .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to guide SAR .

Q. Advanced Instrumentation and Techniques

Q. Which advanced spectroscopic methods can elucidate electronic properties of the dihydropyrroloindole core?

  • Methodological Answer :

  • UV-Vis/NIR Spectroscopy : Study charge-transfer transitions in the conjugated system .
  • Electrochemical Analysis : Perform cyclic voltammetry to determine redox potentials .
  • EPR Spectroscopy : Detect radical intermediates during catalytic reactions .

Q. How can machine learning (ML) enhance the discovery of novel analogs with improved pharmacokinetic profiles?

  • Methodological Answer :
  • QSAR Models : Train ML algorithms (e.g., random forest) on datasets of solubility, logP, and clearance .
  • Generative Chemistry : Use recurrent neural networks (RNNs) to propose synthetically accessible analogs .

Properties

IUPAC Name

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQORSLQNXDVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043984
Record name SB 206553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158942-04-2
Record name 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 206553
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 206553
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-206553
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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